molecular formula C10H11N3 B1219069 1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline CAS No. 32725-29-4

1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline

Cat. No.: B1219069
CAS No.: 32725-29-4
M. Wt: 173.21 g/mol
InChI Key: DLLZYXWYSUGNDI-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The historical foundation of this compound traces back to the broader development of quinazoline chemistry in the late 19th century. In 1869, Griess prepared the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. This pioneering work established the groundwork for subsequent quinazoline research, though the bicyclic product was initially called bicyanoamido benzoyl and retained this nomenclature until 1885.

The synthesis of quinazoline itself came significantly later when Bischler and Lang achieved it through decarboxylation of the 2-carboxy derivative, followed by Gabriel's more satisfactory synthesis method in 1903. The development of imidazoquinazoline derivatives, including this compound, emerged as researchers explored the fusion of different heterocyclic systems to enhance biological activity.

A pivotal moment in the specific development of tetrahydroimidazo[2,1-b]quinazoline derivatives occurred in 1972 when they were identified as a new class of antihypertensive agents. This discovery marked the beginning of systematic investigation into their therapeutic potential and structural optimization for various medical applications.

Significance in Heterocyclic Chemistry

This compound holds exceptional significance in heterocyclic chemistry due to its unique structural characteristics and synthetic versatility. The compound represents a successful hybridization strategy that combines two distinct heterocyclic scaffolds to create enhanced biological activity. This approach has become increasingly important in medicinal chemistry, where the fusion of different heterocycles often results in compounds with superior pharmacological properties compared to their individual components.

The structural significance extends to its role as a bioisostere for other pharmacologically active compounds. Research has demonstrated that the tetrahydroimidazoquinazolinone nucleus serves as an effective bioisostere for the 2(1H)-quinolinone system, displaying improved cardiac stimulant activity and duration of action when compared to established compounds like milrinone. This bioisosteric relationship has opened new avenues for drug design and optimization.

Furthermore, the compound exemplifies the importance of conformational flexibility in heterocyclic systems. The partially saturated nature of the imidazole ring provides structural flexibility that can enhance binding interactions with biological targets while maintaining the essential pharmacophoric elements of the quinazoline system.

Classification and Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry standards, with the preferred name being 2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline. This nomenclature reflects the specific fusion pattern between the imidazole and quinazoline ring systems and indicates the positions of saturation within the tricyclic structure.

Table 1: Chemical Identification Data for this compound

Property Value
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.22 g/mol
Chemical Abstracts Service Registry Number 32725-29-4
International Union of Pure and Applied Chemistry Name 2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline
Standard International Chemical Identifier InChI=1S/C10H11N3/c1-2-4-9-8(3-1)7-13-6-5-11-10(13)12-9/h1-4H,5-7H2,(H,11,12)
Simplified Molecular Input Line Entry System C1CN2CC3=CC=CC=C3NC2=N1

The compound belongs to the broader class of imidazoquinazolines, which are characterized by their bicyclic structure containing both imidazole and quinazoline rings fused in specific orientations. Alternative nomenclature systems occasionally reference this compound as this compound or use the registry number Q1KQ4XFJ99 in pharmaceutical databases.

Relationship to Quinazoline Family of Compounds

This compound maintains a fundamental structural relationship with the quinazoline family of compounds, which are characterized by a bicyclic aromatic heterocycle consisting of fused benzene and pyrimidine rings. Quinazoline itself, also known as 1,3-diazanaphthalene, serves as the core structural unit from which numerous derivatives, including the tetrahydroimidazoquinazoline system, have been developed.

The relationship becomes particularly significant when considering the electronic properties and reactivity patterns. The presence of a fused benzene ring alters the properties of the pyrimidine ring considerably, creating marked polarization of the 3,4-double bond that influences the reactivity of quinazoline derivatives. In this compound, this electronic influence is further modified by the fused imidazoline ring, creating unique binding and reactivity characteristics.

The quinazoline family encompasses over 200 biologically active quinazoline and quinoline alkaloids that have been identified in nature. The structural modifications present in this compound represent synthetic efforts to optimize the biological activity profile while maintaining the essential pharmacophoric elements of the quinazoline system.

Structural analysis reveals that the properties of substituted quinazolines depend largely on the nature of the substituents, whether they are positioned in the pyrimidine ring or benzene ring, and whether complete conjugation is present in the pyrimidine ring. In the case of this compound, the fused imidazoline ring introduces additional nitrogen-containing heterocyclic character while disrupting the complete aromaticity of the system.

Importance in Medicinal Chemistry Research

The importance of this compound in medicinal chemistry research spans multiple therapeutic areas and continues to expand as new biological activities are discovered. The compound has demonstrated significant potential in cardiovascular medicine, where derivatives have shown promising antihypertensive properties. This cardiovascular activity has led to extensive structure-activity relationship studies aimed at optimizing therapeutic efficacy.

Table 2: Documented Biological Activities of Tetrahydroimidazoquinazoline Derivatives

Biological Activity Research Application Reference Source
Cardiac Stimulation Positive inotropic effects in dogs
Antihypertensive Activity Blood pressure reduction in animal models
Platelet Aggregation Inhibition Anticoagulant properties in rats
Alpha-Glucosidase Inhibition Diabetes management potential
Antimicrobial Activity Broad-spectrum antibacterial effects
Antitubercular Activity Mycobacterium tuberculosis inhibition

In enzyme inhibition research, imidazoquinazoline derivatives have emerged as potent alpha-glucosidase inhibitors, with some compounds showing inhibitory activity up to 60 times more potent than the standard drug acarbose. This discovery has significant implications for diabetes management and metabolic disorder treatment, representing a novel therapeutic approach through this chemical scaffold.

The antimicrobial potential of tetrahydroimidazoquinazoline derivatives has been extensively documented, with compounds showing activity against various bacterial strains including Mycobacterium tuberculosis, Mycobacterium avium, and other pathogenic organisms. These findings have stimulated research into structure-activity relationships for antimicrobial optimization.

Recent research has also explored the compound's potential in cancer therapy, with studies investigating the interaction of imidazoquinazoline derivatives with cellular targets involved in tumor growth and proliferation. The structural versatility of the tetrahydroimidazoquinazoline scaffold allows for extensive modification to optimize selectivity and potency against specific cancer cell lines.

Properties

IUPAC Name

2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-2-4-9-8(3-1)7-13-6-5-11-10(13)12-9/h1-4H,5-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLZYXWYSUGNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CC=CC=C3NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33376-05-5 (mono-hydrochloride)
Record name 1,2,3,5-Tetrahydroimidazo(2,1-b)quinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032725294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10186400
Record name 1,2,3,5-Tetrahydroimidazo(2,1-b)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32725-29-4
Record name 1,2,3,5-Tetrahydroimidazo(2,1-b)quinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032725294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,5-Tetrahydroimidazo(2,1-b)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,5-TETRAHYDROIMIDAZO(2,1-B)QUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1KQ4XFJ99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline typically involves the reaction of 2-chloro-4,5-dihydroimidazole with 2-aminoacetophenones in dichloromethane at ambient temperature . This reaction proceeds through the formation of an enamine intermediate, which can undergo further cycloaddition reactions to yield various derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Cardiovascular Effects

Research has indicated that derivatives of 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline exhibit significant cardiovascular effects. A study demonstrated that a series of 7-heteroaryl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-2(1H)-ones were synthesized and evaluated for their cardiac stimulant activity. These compounds showed improved efficacy and duration of action compared to the established drug milrinone, suggesting their potential use in treating heart failure and other cardiovascular conditions .

Antihypertensive Properties

Another important application is the antihypertensive activity of certain tetrahydroimidazoquinazoline derivatives. Compounds synthesized from 2-chloro-4,5-dihydroimidazole and 2-aminoacetophenones demonstrated the ability to lower blood pressure in experimental models. This implies potential therapeutic uses for managing hypertension .

Antiparasitic Activity

Chagas Disease Treatment

The compound also shows promise in treating parasitic infections such as Chagas disease. A study highlighted the trypanocidal activity of thioamide-substituted imidazoquinolinones, which share structural similarities with this compound. These compounds exhibited significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. Their mechanism involves inducing oxidative stress within the parasite while maintaining low toxicity to host cells .

Other Pharmacological Activities

Anticancer Properties

Recent investigations have revealed that certain derivatives of this compound possess anticancer properties. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The underlying mechanisms often involve disruption of mitochondrial function and modulation of redox states within the cells .

Neuroprotective Effects

Emerging research suggests that these compounds may also have neuroprotective effects. Studies indicate that some derivatives can protect neuronal cells from oxidative damage and may be beneficial in treating neurodegenerative diseases .

Summary Table of Applications

ApplicationDescriptionReferences
Cardiovascular EffectsCardiac stimulant activity; improved efficacy over milrinone
Antihypertensive PropertiesAbility to lower blood pressure in experimental models
Antiparasitic ActivitySignificant activity against Trypanosoma cruzi for Chagas disease treatment
Anticancer PropertiesInhibition of cell proliferation; induction of apoptosis in cancer cells
Neuroprotective EffectsProtection against oxidative damage; potential benefits for neurodegenerative diseases

Mechanism of Action

The mechanism of action of 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline involves its interaction with α-adrenergic and imidazoline receptors. This interaction leads to vasodilation and a subsequent reduction in blood pressure . The compound’s ability to modulate these receptors without causing orthostatic hypotension is particularly noteworthy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline is unique due to its fused ring system, which provides a rigid structure that can enhance receptor binding affinity and selectivity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .

Biological Activity

1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound derivatives typically involves reacting 2-aminoacetophenones with 2-chloro-4,5-dihydroimidazole. This process can yield various derivatives with potential biological activities mediated by α-adrenergic and imidazoline receptors. The structural characteristics of these compounds often include an enamine moiety that facilitates further reactions such as cycloaddition and electrophilic substitutions .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of certain derivatives of this compound. In a series of experiments involving Maximum Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice, various compounds exhibited significant anticonvulsant activity. For instance:

  • Compound 29 : ED50 values were recorded at 18.5 mg/kg in the MES model and 19.8 mg/kg in the scPTZ model.
  • Compound 25 : Showed ED50 values of 20.1 mg/kg in the MES model and 19.3 mg/kg in the scPTZ model.

These compounds demonstrated a favorable protection index (PI), indicating their potential as effective anticonvulsants .

Cardiovascular Effects

The cardiovascular effects of this compound derivatives have been investigated with promising results. Some derivatives have shown the ability to lower blood pressure in experimental models by acting on α-adrenergic receptors. This vasodilatory effect is mediated through K_ATP-dependent channels in vascular smooth muscle cells .

Structure-Activity Relationships (SAR)

Understanding the SAR of these compounds is crucial for optimizing their biological activity. Studies indicate that electron-withdrawing groups on the aromatic ring enhance anticonvulsant activity. The presence of halogen substituents has been particularly noted to increase efficacy against seizure models. For example:

CompoundED50 (MES)ED50 (scPTZ)TD50Protection Index
Compound 2918.5 mg/kg19.8 mg/kg83.8 mg/kg4.53
Compound 2520.1 mg/kg19.3 mg/kg90.3 mg/kg4.49

This table summarizes key findings from various studies on the anticonvulsant activity of selected compounds derived from the tetrahydroimidazo[2,1-b]quinazoline scaffold .

Case Studies and Experimental Findings

Several case studies have documented the efficacy of these compounds in treating neurological disorders:

  • Study on Anticonvulsant Efficacy : A comprehensive evaluation showed that specific tetrahydroimidazoquinazolines provided significant protection against seizures induced by both MES and scPTZ models.
  • Cardiovascular Impact Assessment : Another investigation focused on the cardiovascular effects demonstrated that certain derivatives could effectively lower blood pressure without significant side effects.

These findings underscore the therapeutic potential of this compound derivatives in treating conditions such as epilepsy and hypertension.

Q & A

Q. What are the common synthetic routes for 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline derivatives?

The synthesis typically involves:

  • Lithium aluminum hydride (LiAlH₄) reduction of lactams to generate the core structure, as demonstrated in early antihypertensive agent studies .
  • Cyclocondensation reactions , such as reacting 2-chloro-4,5-dihydroimidazole with 2-aminophenyl ketones to form methylidene derivatives (e.g., 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline) .
  • Palladium-catalyzed cross-coupling of 7-iodo derivatives with heteroarylzinc chlorides, enabling introduction of pyridyl or triazolyl groups at the 7-position .

Q. What spectroscopic and analytical techniques are used to characterize these compounds?

  • Elemental analysis , IR , and NMR spectroscopy (¹H and ¹³C) to confirm purity and structural motifs like enamine functionalities .
  • X-ray crystallography for resolving molecular geometry and substituent effects, as seen in cardiac stimulant studies .
  • High-resolution mass spectrometry (HRESIMS) for molecular weight validation in polycarbo-substituted derivatives .

Q. How are preliminary pharmacological activities screened?

  • Receptor binding assays : Competitive displacement of radioligands (e.g., [³H]-clonidine for α₂-adrenergic receptors) using rat brain membrane preparations .
  • In vitro cytotoxicity testing on human cancer cell lines (e.g., A-427, 5637) to evaluate antiproliferative potential .

Advanced Research Questions

Q. How do structural modifications influence receptor binding affinity and selectivity?

  • Methylidene substitution at position 5 enhances binding to I₂ imidazoline receptors (Kᵢ = 5.2 nM) and α₂-adrenergic receptors (Kᵢ = 149 nM), as shown in rat brain and tail artery assays .
  • Heteroaryl groups at position 7 (e.g., 2,4-dimethylimidazol-1-yl) improve cardiac inotropic activity by 13–17-fold in dog models via cAMP phosphodiesterase (PDE) inhibition .
  • N1 nitrogen alkylation modulates selectivity for PDE isoforms, though absence of a cyclohexylmethylbutyramide side chain reduces potency compared to analogs like lixazinone .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

  • Bioavailability optimization : Introducing lipophilic substituents (e.g., 9-methyl groups) improves oral efficacy in conscious dog models, addressing discrepancies in plasma exposure .
  • Metabolite profiling : Identifying active metabolites (e.g., via LC-MS) clarifies mechanisms when in vitro enzyme inhibition does not correlate with in vivo activity .

Q. How are computational methods applied to design and analyze these compounds?

  • Density functional theory (DFT) calculates photophysical properties and reactivity of enamine functionalities in methylidene derivatives .
  • Molecular docking predicts interactions with PDE-IV catalytic domains, guiding side-chain modifications to mimic cAMP’s adenine motif .
  • Quantum chemical calculations explain thermodynamic barriers in α-amination reactions of pyridine N-oxides, informing synthetic route optimizations .

Methodological Considerations

Q. What experimental controls are critical in PDE inhibition assays?

  • Isoform-specific inhibitors (e.g., milrinone for PDE-III) to validate selectivity .
  • cGMP competition studies to assess type IV PDE inhibition kinetics, as cGMP competes with cAMP at high-affinity binding sites .

Q. How is cardiac stimulant activity quantified in animal models?

  • dP/dtₘₐₓ measurements in anesthetized dogs to evaluate contractility changes .
  • QA interval reduction in conscious dogs after oral administration, correlating with sustained inotropic effects .

Q. What synthetic challenges arise in palladium-catalyzed cross-coupling?

  • Zinc reagent stability : Anhydrous conditions and low temperatures (−70°C) prevent premature decomposition of heteroarylzinc chlorides .
  • Iodide precursor purity : 7-Iodo intermediates require rigorous purification to avoid side reactions during coupling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline
Reactant of Route 2
1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline

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